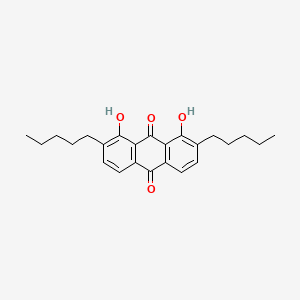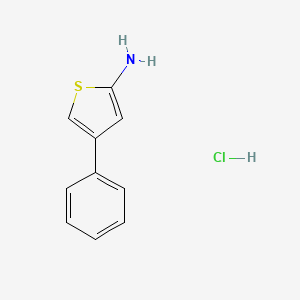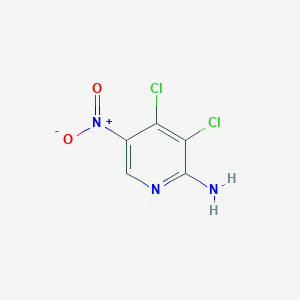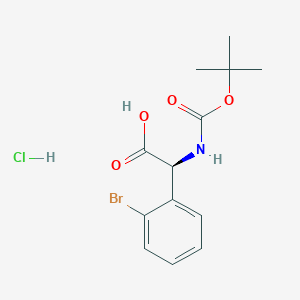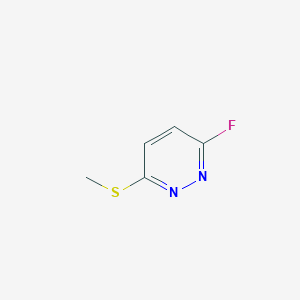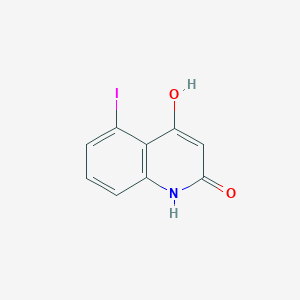
2',6'-Dimethyl-2,4'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Dimethyl-2,4’-bipyridine is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2’ and 6’ positions of the bipyridine structure. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr₂(PPh₃)₂) in the presence of zinc powder and tetraethylammonium iodide . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
化学反応の分析
Types of Reactions
2’,6’-Dimethyl-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Electrophiles such as halogens, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: N-oxides of 2’,6’-Dimethyl-2,4’-bipyridine.
Reduction: Dihydro derivatives of the bipyridine.
Substitution: Various substituted bipyridines depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of 2’,6’-Dimethyl-2,4’-bipyridine primarily involves its ability to act as a ligand and form stable complexes with metal ions. These metal complexes can interact with biological molecules and cellular components, leading to various biological effects. For example, the compound can bind to metal ions in enzymes, altering their activity and affecting metabolic pathways . Additionally, the coordination of metal ions can enhance the compound’s ability to penetrate cell membranes and exert its effects within cells .
類似化合物との比較
2’,6’-Dimethyl-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Lacks the methyl groups and has different coordination properties.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions, leading to variations in reactivity and complex formation.
6,6’-Dimethyl-2,2’-bipyridine: Another isomer with methyl groups at the 6,6’ positions, affecting its chemical behavior and applications
The uniqueness of 2’,6’-Dimethyl-2,4’-bipyridine lies in its specific substitution pattern, which influences its coordination chemistry and reactivity, making it suitable for specialized applications in various fields .
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
2,6-dimethyl-4-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(8-10(2)14-9)12-5-3-4-6-13-12/h3-8H,1-2H3 |
InChIキー |
NNOGVLOFSVCMBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


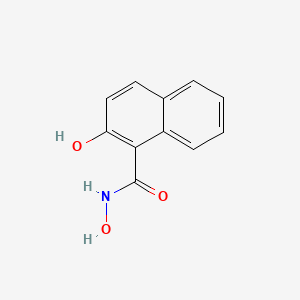

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
